Pseudocolumbamine

描述

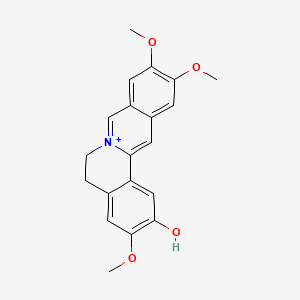

Structure

3D Structure

属性

IUPAC Name |

3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHHIAOOSMWHKX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214395 | |

| Record name | Pseudocolumbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-04-4 | |

| Record name | Pseudocolumbamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocolumbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies for Research

Botanical Sources and Distribution in Research Collections

Pseudocolumbamine has been identified and isolated from a diverse range of plant species. The following subsections detail the primary botanical sources that have been documented in scientific literature.

Enantia chlorantha, an African tree, is a notable source of this compound. newswise.com The bark of this plant is rich in alkaloids, with this compound being one of the major constituents alongside palmatine (B190311), columbamine (B1221706), and jatrorrhizine. newswise.comresearchgate.net Research has demonstrated that the ethanolic extract of E. chlorantha bark contains a significant amount of these protoberberine alkaloids. researchgate.net

Advanced isolation techniques have been crucial in separating this compound from the complex alkaloidal mixture of E. chlorantha. High-performance centrifugal partition chromatography (HPCPC) has been successfully utilized to separate palmatine, jatrorrhizine, columbamine, and this compound from a methanolic extract of the stem bark. nih.gov This method involved the use of successive biphasic solvent systems. nih.gov Further purification and identification are typically achieved using analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and UV spectrometry. nih.govnih.gov

Table 1: Major Protoberberine Alkaloids in Enantia chlorantha Bark Extract researchgate.net

| Alkaloid | Relative Percentage (%) |

| Palmatine | 51.63 |

| Columbamine + 7,8-dihydro-8-hydroxypalmatine | 19.21 |

| Jatrorrhizine | 11.02 |

| This compound | 6.33 |

The Geraniaceae family, specifically Geranium lucidum (Shining Crane's-bill) and Geranium purpureum (Purple Crane's-bill), have been identified as sources of this compound. researchgate.netresearchgate.net Phytochemical analysis using High-Performance Liquid Chromatography (HPLC) has confirmed the presence of this compound along with other alkaloids like palmatine and columbamine in these species. researchgate.net Research indicates a higher concentration of this compound in G. purpureum (84.58 ppm) compared to G. lucidum (56.61 ppm). researchgate.net

This compound has been isolated from the stem and root bark of Fibraurea chloroleuca. researchgate.netscribd.com It co-occurs with other alkaloids such as magnoflorine, dehydrocorydalmine, and palmatrubine. researchgate.net The related species, Fibraurea recisa, is also known to contain a variety of alkaloids, and thin-layer chromatography (TLC) has been used to identify the presence of related compounds. researchgate.netscribd.com

From the stems and leaves of Alphonsea tonkinensis, this compound has been isolated alongside several other compounds. researchgate.netresearchgate.netjppres.comjppres.comhueuni.edu.vn The isolation process typically involves various chromatographic methods, and the structural elucidation is confirmed using 1D and 2D-NMR spectroscopic techniques. researchgate.netjppres.comhueuni.edu.vn

Table 2: Compounds Isolated from Alphonsea tonkinensis researchgate.netresearchgate.netjppres.comjppres.com

| Compound |

| Liriodenine |

| N–trans-feruloyltyramin |

| Corydaldine |

| 8-oxopseudopalmatine |

| 3-hydroxy-7,8-dehydro-β-ionone |

| Pseudopalmatine (B26749) |

| This compound |

| Stigmasterol |

The stem bark of Desmos rostrata has been found to contain this compound. acs.orgacs.orgnih.govresearchgate.net In a typical isolation procedure, a methanol (B129727) extract of the dried stem bark is partitioned with n-hexane and then dichloromethane (B109758). acs.org The dichloromethane soluble portion is then subjected to repeated open column chromatography over silica (B1680970) gel to yield this compound and other alkaloids. acs.org

Research on the capsules of the ornamental poppy, Papaver setiferum (previously known as P. pseudo-orientale), has led to the isolation of this compound. acs.org The extraction process involved using methanol and dichloromethane, followed by separation using reversed-phase HPLC. acs.org

Other Documented Plant Genera (Miliusa, Corydalis, Chasmanthera, Isopyrum)

This compound, a protoberberine alkaloid, has been identified in a diverse range of plant genera. Its presence is not widespread but is significantly documented in specific species within the families Annonaceae, Papaveraceae, Menispermaceae, and Ranunculaceae.

Miliusa : This genus, belonging to the Annonaceae family, is a known source of this compound. Specifically, the compound has been isolated from the stem and leaf of Miliusa cuneata. biocrick.comcarta-evidence.org

Corydalis : Within the Papaveraceae family, this compound has been documented in Corydalis govaniana. researchgate.net This genus is well-known for its rich and varied alkaloid content.

Chasmanthera : A phytochemical investigation of the stem of Chasmanthera dependens, a member of the Menispermaceae family, led to the isolation and identification of several quaternary alkaloids, including this compound. nih.govnih.govmdpi.com

Isopyrum : In the Ranunculaceae family, this compound has been isolated from the leaves of Isopyrum thalictroides. acs.orgresearchgate.netresearchgate.net It is one of several pseudoprotoberberines identified in this species. acs.org

Table 1: Natural Occurrence of this compound in Select Plant Genera This table is interactive. Click on the headers to sort the data.

| Genus | Species | Family | Plant Part | References |

|---|---|---|---|---|

| Miliusa | Miliusa cuneata | Annonaceae | Stem and Leaf | biocrick.comcarta-evidence.org |

| Corydalis | Corydalis govaniana | Papaveraceae | Not Specified | researchgate.net |

| Chasmanthera | Chasmanthera dependens | Menispermaceae | Stem | nih.govnih.gov |

Contemporary Research Methodologies for Extraction and Purification

The isolation and purification of this compound from its natural sources require sophisticated and carefully optimized methodologies to ensure high purity and stability of the final compound.

Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone of natural product isolation. Various techniques are employed sequentially to separate complex alkaloid mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final stages of purification and for the analytical assessment of this compound. It is primarily used to verify the purity and identity of the compound after initial separation by other chromatographic methods. researchgate.net In practice, analytical reversed-phase HPLC is a standard procedure for this purpose. researchgate.net

The general principle involves injecting the sample into a column, often a C18 reverse-phase column, and eluting it with a mobile phase under high pressure. nih.govphcogres.comnih.gov A gradient elution, typically using a mixture of an organic solvent like acetonitrile (B52724) and acidified water, allows for the separation of compounds based on their differing affinities for the stationary and mobile phases. nih.govphcogres.com Certificates of analysis for commercial standards of this compound report the use of HPLC to confirm purity levels greater than 98%. biocrick.com

Centrifugal Partition Chromatography (CPC) and Related Preparative Techniques

Centrifugal Partition Chromatography (CPC), a form of counter-current chromatography, is a powerful preparative technique for separating alkaloids like this compound without the use of a solid stationary phase. researchgate.netptfarm.plrotachrom.com This method relies on the partitioning of solutes between two immiscible liquid phases, which minimizes the risk of irreversible sample adsorption and allows for high sample loading. researchgate.net

A notable application involved the successful separation of four protoberberine quaternary alkaloids, including this compound, from a methanolic extract of Enantia chlorantha stem bark using High-Performance Centrifugal Partition Chromatography (HPCPC). nih.govresearchgate.net The process was conducted in two successive steps:

A biphasic solvent system of dichloromethane-methanol-water (48:16:36, v/v) containing potassium perchlorate (B79767) was used to first isolate palmatine, yielding a mixture of the remaining alkaloids. researchgate.net

The resulting mixture of jatrorrhizine, columbamine, and this compound was then separated using the same solvent system, but the aqueous phase was made alkaline with sodium hydroxide. researchgate.net To elute this compound effectively, the elution mode was reversed, making the aqueous-rich phase the mobile phase. researchgate.net This strategic approach yielded 16 mg of this compound with high purity. researchgate.net

Flash-Freezing and Direct Extraction Approaches for Stability

The chemical stability of alkaloids during extraction is a critical concern, as some naturally occurring compounds are prone to rapid oxidation or degradation upon tissue injury. nih.govacs.org For certain unstable protoberberine alkaloids, which are structurally related to this compound, a carefully designed extraction procedure is necessary to isolate the "true" natural form of the compound. nih.gov

One such advanced approach involves the flash-freezing of plant material (e.g., leaves) in liquid nitrogen immediately after collection. nih.govacs.org This rapid freezing halts enzymatic processes and prevents oxidative degradation. nih.govtheoriginalresinator.com The frozen tissue is then subjected to direct extraction with a specifically formulated solvent system, such as methanol/diluted acetic acid (pH 3.5; 75:25, v/v), which further aids in stabilizing the target compounds. nih.govacs.org While this specific protocol was documented for isolating the highly unstable 13,14-dihydrocoptisine, the principle is applicable to other labile alkaloids to prevent the formation of artifacts during extraction and ensure the isolated compound is representative of what truly exists in the plant. nih.gov

Solvent Systems and Optimization in Isolation Protocols

The choice and optimization of solvent systems are fundamental to the successful extraction and purification of this compound. The effectiveness of an isolation protocol is highly dependent on factors such as solvent polarity, pH, and the composition of multi-component solvent mixtures. nih.govscirp.org

For this compound and its related alkaloids, various solvent systems have been employed. The initial extraction from plant material often uses a hydro-ethanolic or methanolic solution. carta-evidence.orgnih.gov For chromatographic separation, more complex systems are required. As detailed in the CPC methodology, a biphasic system of dichloromethane-methanol-water is highly effective, with its selectivity being finely tuned by the addition of modifiers like potassium perchlorate or by adjusting the pH with sodium hydroxide. nih.govresearchgate.net For stability-focused extractions, a system of methanol and acidified water has been shown to be effective. nih.govacs.org The optimization of these solvent systems is crucial for maximizing recovery and purity. mdpi.com

Table 2: Solvent Systems Used in the Research of this compound This table is interactive. Click on the headers to sort the data.

| Technique | Solvent System | Purpose | Modifiers / Conditions | References |

|---|---|---|---|---|

| Initial Extraction | Hydro-ethanolic solution | Crude extraction from plant bark | Not specified | carta-evidence.org |

| Initial Extraction | Methanolic solution | Crude extraction from plant bark | Not specified | nih.gov |

| Direct Extraction | Methanol / Acetic Acid / Water (75:25, v/v) | Extraction of unstable alkaloids | pH adjusted to 3.5 | nih.govacs.org |

| HPCPC | Dichloromethane / Methanol / Water (48:16:36, v/v) | Separation from Palmatine | Potassium perchlorate added | nih.govresearchgate.net |

| HPCPC | Dichloromethane / Methanol / Water (48:16:36, v/v) | Separation from Columbamine & Jatrorrhizine | Aqueous phase alkalinized with NaOH | nih.govresearchgate.net |

Advanced Structural Characterization and Elucidation in Research

Spectroscopic Techniques for Comprehensive Structural Determination

Modern analytical chemistry relies on a variety of spectroscopic methods to piece together the structural puzzle of a molecule. openaccessjournals.com For a compound such as pseudocolumbamine, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools, often used in combination to provide a comprehensive analysis. numberanalytics.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. openaccessjournals.comsolubilityofthings.com It provides detailed information about the molecular structure, including connectivity and stereochemistry. solubilityofthings.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. wikipedia.orgemerypharma.com

¹H NMR spectroscopy provides information about the chemical environment and number of different types of protons in a molecule. libretexts.org The chemical shift (δ) of each proton signal in the ¹H NMR spectrum of this compound indicates its electronic environment, while the integration of the signal reveals the number of protons of that type. Spin-spin splitting patterns further help to establish the connectivity between neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.orgslideshare.net Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local chemical environment. libretexts.org While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of the ¹³C isotope, proton-coupled ¹³C spectra can provide information about the number of attached protons. slideshare.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.05 (s) | 109.8 |

| 2 | - | 148.2 |

| 3 | - | 149.5 |

| 4 | 6.82 (s) | 112.1 |

| 5 | 3.15 (t) | 29.3 |

| 6 | 4.35 (t) | 51.7 |

| 8 | 4.95 (s) | 59.8 |

| 9 | - | 127.1 |

| 10 | 6.95 (d) | 123.5 |

| 11 | 7.15 (d) | 126.8 |

| 12 | - | 145.9 |

| 13 | - | 138.1 |

| 13a | 3.85 (m) | 36.9 |

| 2-OCH₃ | 3.92 (s) | 56.3 |

| 3-OCH₃ | 3.90 (s) | 56.2 |

| 9-OH | - | - |

| 10-OCH₃ | 3.95 (s) | 56.4 |

Note: Data is compiled from typical values found in the literature and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. wikipedia.org These techniques spread the NMR signals into two dimensions, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of protons within the same spin system, for instance, between the protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). epfl.chlibretexts.org This is a highly sensitive technique that is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. libretexts.org For this compound, HSQC would definitively link each proton signal to its directly bonded carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry and three-dimensional structure of a molecule. For this compound, NOESY could be used to confirm the relative stereochemistry at chiral centers by observing through-space interactions between specific protons.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. currenta.de

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. currenta.de

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. nih.govwikipedia.org In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org This fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. labmanager.com The fragmentation pathways can reveal the presence of specific substructures within the molecule.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 340.1498 | Protonated molecular ion, confirms the molecular weight. |

| Fragment Ion 1 | 324.1182 | Loss of a methyl group (CH₃). |

| Fragment Ion 2 | 309.0951 | Further fragmentation, potentially loss of another methyl group or other neutral losses. |

| Fragment Ion 3 | 294.0715 | Characteristic fragment of the protoberberine skeleton. |

Note: The exact m/z values and fragmentation patterns can vary depending on the ionization method and collision energy used.

High-performance liquid chromatography (HPLC) is a technique used to separate components of a mixture. rsc.org When coupled with tandem mass spectrometry (HPLC-MS/MS), it becomes a highly sensitive and specific method for analyzing complex mixtures, such as plant extracts. nih.govmeasurlabs.com HPLC first separates the individual compounds, including this compound, from other alkaloids and metabolites present in the sample. nih.gov The separated compounds then enter the mass spectrometer for detection and structural analysis. nih.gov This integration allows for the identification and quantification of this compound even at very low concentrations within a complex matrix. rsc.orgchromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comtechnologynetworks.com GC separates volatile and semi-volatile compounds in their gas phase. thermofisher.com For a non-volatile compound like this compound, derivatization would be required to increase its volatility before it can be analyzed by GC-MS. The separated components are then introduced into the mass spectrometer, which provides information on the molecular weight and fragmentation pattern, aiding in identification. innovatechlabs.commdpi.com While less common for protoberberine alkaloids than LC-MS, GC-MS can be a valuable tool, particularly for identifying specific derivatives or related volatile compounds in a sample. currenta.de

Desorption Electrospray Ionization Imaging Mass Spectrometry (DESI-IMS) for Spatial Distribution Analysis

Desorption Electrospray Ionization Imaging Mass Spectrometry (DESI-IMS) is a powerful ambient ionization technique that provides spatially resolved chemical information directly from the surface of a sample without complex preparation. d-nb.infowikipedia.org This method works by directing a stream of charged solvent droplets onto a sample surface, which desorbs and ionizes analytes that are then analyzed by a mass spectrometer. d-nb.info By scanning the sprayer across the sample, a two-dimensional map of the distribution of specific molecules can be generated, making it an invaluable tool for visualizing the localization of natural products within the tissues of an organism. nih.gov

In the context of plant science, DESI-IMS is increasingly used to map the distribution of alkaloids and other secondary metabolites within various plant organs, such as leaves, stems, and roots. wikipedia.orgnih.gov This spatial information can offer critical insights into the compound's biosynthesis, transport, and ecological function, such as defense against herbivores or pathogens. wikipedia.org

While DESI-IMS has been successfully applied to determine the spatial distribution of other protoberberine alkaloids in plants like Papaver setiferum, a review of the available scientific literature indicates that specific studies utilizing DESI-IMS to map the spatial distribution of this compound within its source plants have not been published. wikipedia.org Such an analysis would be a valuable future step in understanding the chemical ecology of this particular alkaloid.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental techniques for molecular structure elucidation. researchgate.net This method measures the interaction of infrared radiation with a molecule, causing vibrations in its chemical bonds at specific frequencies. researchgate.net The resulting spectrum is a molecular "fingerprint," where specific peaks correspond to the vibrational frequencies of functional groups, allowing for the confirmation of a compound's structural features. researchgate.net

Direct FTIR spectral data for pure this compound is not widely available in spectral databases. However, analysis of an ethanolic extract from the bark of Enantia chlorantha, which was found to contain 6.33% this compound among other alkaloids, provides some insight. scispace.commdpi.comebi.ac.uk The FTIR spectrum of this extract showed characteristic absorption bands that can be attributed to the functional groups present in the constituent protoberberine alkaloids. scispace.com

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type | Notes |

|---|---|---|---|

| 3500 - 3200 | O-H (hydroxyl group) | Stretching | Broad band, indicative of hydrogen bonding. Attributed to this compound, Columbamine (B1221706), and Jatrorrhizine. |

| 2922 | C-H (sp³ hybridized) | Stretching | Attributed to the alkaloid core structure. |

| 2850 | C-H (sp³ hybridized) | Stretching | Attributed to the alkaloid core structure. |

Based on the known structure of this compound, additional characteristic peaks would be expected in the FTIR spectrum of the pure compound. These would include absorptions for aromatic C=C stretching, C-O stretching from the methoxy (B1213986) and phenol (B47542) groups, and vibrations related to the quaternary iminium (C=N⁺) bond.

Elemental Analysis (as part of structural confirmation)

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. vulcanchem.com This quantitative data is used to determine or confirm a compound's empirical and molecular formula, which is a critical step in structural elucidation and a common requirement for the publication of new chemical entities. libretexts.org The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula, with an agreement typically required to be within ±0.4% for confirmation. libretexts.org

The molecular formula for the this compound cation is C₂₀H₂₀NO₄⁺, with a molecular weight of 338.38 g/mol . researchgate.net While published experimental elemental analysis data for this compound could not be located, the theoretical composition can be calculated.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 20 | 240.22 | 71.00 |

| Hydrogen (H) | 1.008 | 20 | 20.16 | 5.96 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.14 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 18.90 |

Biosynthetic Pathways and Precursor Studies

General Alkaloid Biosynthesis Relevant to Pseudocolumbamine Structure (e.g., from L-Tyrosine)

The journey from the primary metabolite L-Tyrosine to the complex structure of protoberberine alkaloids is a multi-step process initiated in several plant families. nih.gov Two molecules of L-Tyrosine serve as the foundational building blocks for the benzylisoquinoline skeleton. researchgate.net

The pathway commences with the conversion of L-Tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govusda.gov L-Tyrosine is first hydroxylated to form L-DOPA (3,4-dihydroxy-L-phenylalanine), which is then decarboxylated to yield dopamine. researchgate.netnih.gov This sequence forms the isoquinoline (B145761) "upper" portion of the alkaloid structure. researchgate.net Concurrently, another molecule of L-Tyrosine is metabolized to 4-HPAA, which will form the benzyl (B1604629) "lower" portion. nih.gov

The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the stereoselective condensation of dopamine and 4-HPAA. nih.govscispace.com This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler reaction to produce the central precursor, (S)-norcoclaurine. nih.govusda.gov This molecule represents the fundamental C6-C2-N-C2-C6 structural backbone of all benzylisoquinoline alkaloids.

Following its formation, (S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal branch-point intermediate, (S)-reticuline. nih.govmdpi.com These steps are catalyzed by a sequence of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B). (S)-Reticuline is a critical juncture from which biosynthesis can diverge to produce a vast array of different alkaloid classes, including protoberberines, benzophenanthridines, and morphinans.

Proposed Biosynthetic Routes for Protoberberine Alkaloids Related to this compound

The formation of the characteristic tetracyclic ring system of protoberberine alkaloids from (S)-reticuline is a key branching point in the BIA pathway. nih.gov The conversion is initiated by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase. mdpi.com BBE catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating a C-C bond between the N-methyl carbon and the phenolic ring, resulting in the formation of (S)-scoulerine. (S)-Scoulerine is the common precursor for the vast majority of protoberberine alkaloids.

From (S)-scoulerine, the pathway diversifies through the action of various decorating enzymes, primarily O-methyltransferases (OMTs) and cytochrome P450 oxidases, which modify the substitution patterns on the A and D rings of the protoberberine skeleton.

The biosynthesis of columbamine (B1221706), an isomer of this compound, provides a direct template for understanding this compound's formation. The pathway to columbamine proceeds as follows:

(S)-Scoulerine undergoes methylation at the 9-hydroxyl group, a reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), to produce (S)-tetrahydrocolumbamine .

(S)-Tetrahydrocolumbamine is then oxidized by a tetrahydroprotoberberine oxidase (THBO or STOX) to form the quaternary alkaloid columbamine .

Given that this compound differs from columbamine only in the placement of the hydroxyl and methoxy (B1213986) groups on the A-ring (hydroxyl at C-2, methoxy at C-3 for columbamine; hydroxyl at C-3, methoxy at C-2 for this compound is a common representation, though numbering can vary), its biosynthesis is proposed to follow a parallel route. The divergence likely occurs from a shared precursor, such as (S)-scoulerine or another tetrahydroprotoberberine intermediate, with the final substitution pattern determined by the regioselectivity of specific O-methyltransferases. It is hypothesized that a different set of OMTs acts on a tetrahydroprotoberberine precursor to establish the specific methoxy and hydroxyl group arrangement characteristic of this compound before the final oxidation step.

Enzymatic Steps and Genetic Regulation in Biosynthesis

The biosynthesis of protoberberine alkaloids is governed by a series of specific enzymes whose expression is tightly regulated.

Key Enzymatic Steps:

O-Methyltransferases (OMTs): A suite of S-adenosyl-L-methionine (SAM)-dependent OMTs are critical for the decorative steps that create the diversity of protoberberine alkaloids. researchgate.net Key OMTs include:

Norcoclaurine 6-O-methyltransferase (6OMT): Involved in the early steps leading to (S)-reticuline.

(S)-Scoulerine 9-O-methyltransferase (SOMT): Directs the pathway towards columbamine and related compounds by methylating (S)-scoulerine to form (S)-tetrahydrocolumbamine.

The specific OMTs that establish the unique methylation pattern of this compound have not yet been definitively identified but are presumed to be highly substrate- and regio-specific.

Berberine Bridge Enzyme (BBE): This FAD-linked oxidase is a pivotal enzyme that forms the protoberberine core by converting (S)-reticuline to (S)-scoulerine. It is a member of the BBE-like enzyme family, which is involved in a wide range of oxidative reactions in plant secondary metabolism.

Cytochrome P450 Monooxygenases: These enzymes are responsible for hydroxylations and the formation of methylenedioxy bridges found in many protoberberine alkaloids, such as berberine and coptisine. For instance, canadine (B1168894) synthase (CYP719A1) installs the methylenedioxy bridge on ring A to form (S)-canadine from (S)-tetrahydrocolumbamine.

(S)-Tetrahydroprotoberberine Oxidase (STOX/THBO): This flavin-dependent oxidase catalyzes the final aromatization step, converting the tetrahydroprotoberberine intermediate into the final quaternary protoberberine alkaloid, such as the conversion of (S)-tetrahydrocolumbamine to columbamine.

Genetic Regulation: The expression of these biosynthetic genes is controlled by specific transcription factors (TFs). In studies on Coptis japonica, a well-known producer of berberine, two main TFs have been identified as master regulators of the pathway:

CjWRKY1: A plant-specific WRKY-type transcription factor.

CjbHLH1: A basic helix-loop-helix (bHLH) transcription factor.

These transcription factors coordinately upregulate the expression of multiple biosynthetic enzyme genes by binding to specific cis-acting elements (like the W-box for WRKYs) in the promoter regions of these genes. This coordinated regulation allows the plant to produce a complex array of alkaloids in response to developmental cues or environmental stresses. Manipulation of these regulatory genes offers a powerful tool for the metabolic engineering of alkaloid production in plants and microbial systems.

Compound Information

Chemical Synthesis and Derivatization Strategies for Research

Total Synthesis Approaches to Pseudocolumbamine

While specific, detailed reports on the total synthesis of this compound itself were not extensively found in the reviewed literature, significant advancements have been made in the synthesis of the broader class of protoberberine alkaloids. These methodologies often provide a framework that can be adapted for the synthesis of this compound. For instance, palladium-catalyzed enolate arylation has emerged as a powerful tool for constructing the core isoquinoline (B145761) and isoquinolino[2,1-b]isoquinoline ring systems characteristic of protoberberines, including compounds structurally related to this compound researchgate.net. These general synthetic strategies suggest that a total synthesis of this compound would likely involve building its complex tetracyclic structure through a series of controlled bond formations and cyclizations.

Synthetic Methodologies for this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs primarily leverages established methodologies for protoberberine alkaloids, often with modifications to introduce specific functional groups or alter the core structure.

Palladium-Catalyzed Enolate Arylation: This method has proven effective for the synthesis of various protoberberine alkaloids researchgate.net. It involves coupling aryl bromides with ketone enolates, catalyzed by palladium complexes. This modular approach allows for the facile introduction of diverse substituents by simply changing the aryl bromide and ketone coupling partners, thereby enabling the rapid synthesis of analogs researchgate.net. This strategy is highly relevant for generating libraries of compounds for biological screening and SAR studies.

General Chemical Synthesis: Patent literature indicates that this compound and its derivatives can be obtained through chemical synthesis googleapis.comgoogle.comgoogle.com. While specific novel synthetic routes are not detailed, these patents underscore the ongoing interest in synthetic access to these compounds for various applications, including cosmetic and pharmaceutical uses googleapis.comgoogle.com.

Targeted Modifications for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. For protoberberine alkaloids like this compound, SAR investigations often focus on:

Substitution at Key Positions: The modular nature of palladium-catalyzed coupling reactions allows for the regioselective introduction of substituents at various positions within the protoberberine scaffold researchgate.net. For example, modifications at the C13 position have been demonstrated, offering a direct route to explore how different functional groups at this site influence biological activity researchgate.net.

Analogue Synthesis: By altering the starting materials (e.g., aryl bromides and ketones) in established synthetic pathways, researchers can generate a series of analogs with systematic structural variations. These analogs are then tested to identify key structural features responsible for desired biological effects or to improve properties such as potency, selectivity, or pharmacokinetic profiles researchgate.netnih.govnih.govcnr.it.

Table 1: Key Synthetic Methodologies for Protoberberine Analogs

| Methodology/Reaction Type | Key Reagents/Conditions | Targeted Modification/Application | Reference |

| Palladium-Catalyzed Enolate Arylation | Aryl bromide, ketone, Pd catalyst | Introduction of substituents, ring formation, analog synthesis | researchgate.net |

| General Chemical Synthesis | Varied reagents and conditions | Access to derivatives, salts, and related compounds | googleapis.comgoogle.com |

Patent Literature Review for Emerging Synthetic Routes

Patent literature frequently cites the possibility of obtaining this compound and its derivatives through chemical synthesis, alongside extraction from natural sources googleapis.comgoogle.comgoogle.com. These patents often focus on the application of protoberberine alkaloids, including this compound, in areas such as cosmetic formulations googleapis.com or as active substances regulating physiological processes google.comjustia.com. While specific novel synthetic routes are not typically disclosed in detail within patent abstracts, their existence highlights ongoing efforts to develop efficient and scalable synthetic pathways for these compounds and their modified forms. The patents suggest that chemical synthesis remains a viable and important avenue for accessing this compound and its derivatives.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a strategic approach used to plan the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials wikipedia.org. For this compound, a protoberberine alkaloid, retrosynthetic strategies would likely draw upon established analyses for related compounds like berberine (B55584) researchgate.net.

Key disconnections in the retrosynthetic planning for this compound would typically target the formation of its characteristic tetracyclic isoquinolino[2,1-b]isoquinoline core. Common disconnection strategies for such fused ring systems often involve breaking carbon-carbon or carbon-nitrogen bonds that can be formed through well-established reactions. For instance, retrosynthetic pathways might envision forming the isoquinoline moiety via Bischler-Napieralski or Pictet-Spengler type cyclizations, followed by subsequent annulation to construct the second isoquinoline ring. Palladium-catalyzed cross-coupling reactions, such as enolate arylation, are also powerful tools that can be incorporated into retrosynthetic plans for building the carbon framework of protoberberines researchgate.net. The identification of suitable synthons and their corresponding synthetic equivalents is central to devising an efficient retrosynthetic route wikipedia.org.

Table 2: Retrosynthetic Disconnection Strategies for Protoberberines

| Target Structural Feature | Potential Disconnection Strategy | Forward Reaction Type (Implied) | Reference |

| Isoquinolino[2,1-b]isoquinoline core | Breaking C-C bonds forming the fused ring system | Palladium-catalyzed cross-coupling (e.g., enolate arylation) | researchgate.net |

| Isoquinoline moiety | Disconnecting at C-N bonds or alpha to nitrogen | Bischler-Napieralski, Pictet-Spengler cyclizations | researchgate.netyoutube.com |

| Introduction of substituents (e.g., C13) | Disconnecting at the site of substitution, planning coupling partners | Cross-coupling reactions | researchgate.net |

Compound List

this compound

Chelidonine

Jatrorrhizine

Berberine

Dehydrodiscretine

Dehydrocoreximine

Thalifaurine

Corysamine

Dehydrothalictrifoline

Dehydrothalictricavine

Dehydrocorydaline

Lincagenine

Dehydrocapaurimine

13-methyl-pseudoepiberberine

Mequinine

Pseudoberberine

Pseudocoptisine

Dehydropseudocheilanthifoline

Fibraurea recisa (Plant source)

Enantia chlorantha (Plant source)

Oleanolic acid

Setigerumine I

Dactylicapnosinine

Dactylicapnosine

Isosetigerumine I

Mechanistic Investigations of Biological Activities

Research on Antimicrobial Activity and Resistance Modulation

Research has explored the antimicrobial potential of Pseudocolumbamine, particularly its activity against multidrug-resistant (MDR) bacteria and its ability to modulate resistance mechanisms.

Antibacterial Mechanisms and Target Identification

This compound, identified as a constituent of the hydro-ethanolic extract of Enantia chlorantha stem bark, has demonstrated antibacterial activity against various multidrug-resistant bacteria researchgate.net. While specific molecular targets for this compound alone are still under investigation, its class of compounds, protoberberine alkaloids, are known to interfere with essential bacterial processes. Studies on related compounds suggest potential mechanisms such as disruption of membrane integrity and interference with energy production pathways researchgate.netresearchgate.net. General mechanisms of bacterial resistance include drug inactivation, reduced drug uptake, target modification, and active efflux pumps mdpi.comaimspress.com. Target identification for novel antimicrobial agents often involves subtractive genomics and proteomic analysis to identify essential bacterial proteins absent in humans, thereby minimizing host toxicity europa.eunih.govplos.org.

Potentiation of Conventional Antibiotics

This compound, as part of the Enantia chlorantha extract, has shown a significant ability to potentiate the antibacterial activity of conventional antibiotics, including norfloxacin (B1679917) and ciprofloxacin (B1669076) researchgate.net. This potentiation effect is often linked to mechanisms that overcome bacterial resistance. For instance, efflux pump inhibitors (EPIs) like phenylalanine-arginine-β-naphthylamide (PAβN) have been shown to significantly improve the activity of compounds like this compound, suggesting that this compound may act synergistically with or be affected by efflux pump activity researchgate.netfrontiersin.org. Efflux pumps are a primary mechanism by which bacteria expel antibiotics, reducing their intracellular concentration and leading to resistance mdpi.comfrontiersin.org. By inhibiting these pumps or otherwise sensitizing bacteria, compounds like this compound can restore the efficacy of existing antibiotics.

Table 1: Antibacterial Potentiation and Potential Mechanisms

| Compound | Antibiotic Potentiated | Potential Mechanism of Potentiation | Relevant Research |

| This compound | Norfloxacin, Ciprofloxacin | Efflux pump inhibition/modulation, increased intracellular antibiotic concentration | researchgate.net, frontiersin.org |

| (as part of extract) |

Interference with Bacterial Cellular Processes (e.g., growth kinetics, H+-ATPase proton pumps)

Research has indicated that compounds like this compound, within the Enantia chlorantha extract, can interfere with bacterial cellular processes. Specifically, studies have assessed the effects of these compounds on bacterial proton-ATPase pumps researchgate.net. Proton pumps, such as the H+/K+-ATPase, are critical for maintaining cellular pH gradients and energy production in bacteria wikipedia.orgnih.gov. Interference with these pumps can disrupt essential metabolic functions, leading to growth inhibition or cell death. Furthermore, the evaluation of bacterial growth kinetics is crucial for understanding the dynamic response of bacteria to antimicrobial agents, with some compounds showing delayed growth onset or even hormetic effects at sub-inhibitory concentrations nih.govfrontiersin.org. Extracts containing this compound have been shown to mildly disrupt the cytoplasmic membrane and inhibit H+-ATPase-mediated proton pumping, contributing to their antibacterial activity researchgate.net.

Research on Anti-inflammatory Mechanisms

Investigation of Relevant Signaling Pathways (e.g., NF-κB, MAPK)

Studies investigating the impact of this compound on cellular signaling pathways have highlighted its involvement in modulating inflammatory responses. Research indicates that this compound, among other verified components, demonstrated a clear inhibitory effect on the secretion of inflammatory factors in lipopolysaccharide-induced RAW 264.7 macrophage models researchgate.net. This suggests a potential role in regulating inflammatory cascades, possibly through the suppression of key signaling pathways. While specific details on its direct interaction with NF-κB or MAPK pathways are not extensively detailed in the provided snippets, its observed effect on inflammatory factor secretion implies modulation of these critical signaling hubs, which are known to orchestrate inflammatory processes researchgate.netresearchgate.netdntb.gov.ua. For instance, the Nuclear Factor NF-κB pathway is a central regulator of inflammatory gene expression, and compounds that inhibit its activation are of significant interest for their anti-inflammatory properties researchgate.net.

Research on Cholinesterase Inhibitory Activity

Research has explored this compound's potential to inhibit cholinesterase enzymes, which are critical for neurotransmission.

Acetylcholinesterase (AChE) Inhibition Studies

This compound has been identified as a compound with acetylcholinesterase (AChE) inhibitory activity. In studies involving various alkaloids, this compound exhibited anti-AChE activity with an IC50 value of 8.4 μM researchgate.netacs.org. Another study also reported potential inhibitory activity against AChE with an IC50 value of 8.6 μM researchgate.net. Molecular docking studies have also evaluated this compound as a potential inhibitor of human acetylcholinesterase, with a predicted binding energy of -9.4 kcal/mol, suggesting a favorable interaction with the enzyme's active site iiarjournals.orgresearchgate.net.

Butyrylcholinesterase (BChE) Inhibition Studies

While specific studies focusing solely on this compound's butyrylcholinesterase (BChE) inhibitory activity were not explicitly detailed in the provided search results, other related alkaloids from the same plant sources have been investigated for their BChE inhibition researchgate.net. The general context of cholinesterase inhibition research often examines both AChE and BChE, as both enzymes play roles in cholinergic neurotransmission.

Research on Cellular Impact (e.g., Cytotoxicity for Mechanistic Insights)

This compound's impact on cellular functions, particularly in the context of cancer, has been a focus of research.

In vitro Studies on Cancer Cell Lines (e.g., HepG2, SK-LU-1, KB cells) for Mechanistic Research

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In studies involving extracts from Alphonsea tonkinensis, this compound was among the isolated compounds. While compound 4 and 5 (which included this compound as compound 7 in one listing) displayed inhibitions against HepG2 and SK-LU-1 cancer cell lines with IC50 values ranging from 54.4 to 69.6 µM researchgate.networdpress.comjppres.comjppres.comresearchgate.net. Another study noted that desmorostratine, isolated alongside this compound from Desmos rostrata, was cytotoxic against KB cells with an IC50 of 2.4 μM, while this compound itself was not explicitly assigned a cytotoxicity value in that particular context acs.orgresearchgate.net. Research on Zephyranthes ajax also identified compounds with potent cytotoxic activity against HepG2 and SK-LU-1 cell lines, with IC50 values ranging from 4.4 to 11.3 µM researchgate.net.

Investigation of Cellular Targets and Signaling Pathways Affected by this compound

This compound has been implicated in modulating cellular mechanisms relevant to inflammation and potentially cancer. As noted in section 6.2.3, it demonstrated an inhibitory effect on inflammatory factor secretion in macrophage models researchgate.net. This suggests that this compound may influence cellular signaling pathways involved in immune responses and cellular stress. While direct identification of specific molecular targets beyond general pathway modulation is not extensively detailed in the provided snippets, its role in inhibiting inflammatory mediators points towards an interaction with pathways like NF-κB, which is a master regulator of inflammation and cellular survival researchgate.netresearchgate.netdntb.gov.ua. Further research could elucidate more specific cellular targets and downstream effects.

Compound List:

this compound

Core Targets Identified

Studies have identified several key biological targets associated with this compound, often within the framework of multi-component herbal medicine analysis. These targets play significant roles in various physiological and pathological processes, including inflammation, cellular signaling, and metabolism.

Fatty Acid Synthase (FASN): FASN is a crucial enzyme involved in the synthesis of fatty acids, which are fundamental for cell membrane structure and energy storage. Its dysregulation is implicated in several diseases, including cancer and metabolic disorders acs.orgnih.govacs.org. In the context of traditional Chinese medicine, specifically the Heiguteng Zhuifeng Huoluo Capsule (HZFC) used for Rheumatoid Arthritis (RA), FASN has been identified as a core target. While this compound is recognized as one of the active components within HZFC associated with these targets, specific binding data for this compound to FASN was not detailed in the analyzed literature; however, the compound rutin (B1680289) within the same study demonstrated strong binding activity with FASN acs.orgnih.govacs.org.

Arachidonate 5-Lipoxygenase (ALOX5): ALOX5 is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, which are involved in inflammatory responses and various diseases, including asthma, arthritis, and inflammatory bowel disease nih.govbiorxiv.orgmdpi.comnih.gov. Research on HZFC identified ALOX5 as a core target, with Deosinomenine glucoside showing significant binding activity. This compound, as part of the HZFC complex, is associated with these targets and has demonstrated inhibitory effects on inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in experimental models acs.orgnih.govacs.orgnih.gov.

Matrix Metallopeptidase 1 (MMP1): MMP1 is an enzyme that degrades extracellular matrix components, playing a role in tissue remodeling, wound healing, and pathological processes like arthritis and cancer metastasis researchgate.net. In the HZFC study, MMP1 was identified as a core target, with rutin showing strong binding activity. This compound, as one of the identified active constituents of HZFC, is linked to this target pathway acs.orgnih.govacs.org.

Cytochrome P450 2D6 (CYP2D6): CYP2D6 is a vital enzyme in drug metabolism, responsible for the biotransformation of a wide range of therapeutic agents. Its genetic variations can lead to significant inter-individual differences in drug efficacy and toxicity nih.gov. CYP2D6 was identified as a core target in the HZFC analysis, with rutin demonstrating strong binding. This compound is associated with this target as part of the HZFC complex acs.orgnih.govacs.org.

Cannabinoid Receptor 1 (CNR1): CNR1 is a G protein-coupled receptor involved in various physiological processes, including appetite, pain perception, mood, and memory nih.govgenecards.orgcreative-biolabs.comsigmaaldrich.com. In the HZFC study, CNR1 was identified as a core target, with rutin showing strong binding. This compound is associated with this target as a component of HZFC acs.orgnih.govacs.org.

Androgen Receptor (AR): The AR is a nuclear receptor that mediates the effects of androgens, playing a crucial role in the development and function of male reproductive tissues and hormone-dependent cancers like prostate cancer patsnap.comscholars.directmdpi.com. In the HZFC study, AR was identified as a core target, with N-feruloyltyramine demonstrating strong binding. This compound is associated with this target as part of the HZFC complex acs.orgnih.govacs.org.

Monoamine Oxidase A (MAOA): MAOA is an enzyme responsible for the metabolism of monoamine neurotransmitters, influencing mood and behavior. Its inhibition is a target for treating neurological and psychiatric disorders nih.govnih.govplos.orgspringermedizin.de. MAOA was identified as a core target in the HZFC analysis, with rutin exhibiting strong binding activity. This compound is associated with this target within the context of the HZFC study acs.orgnih.govacs.org.

FK506-binding protein 51 (FKBP5): FKBP5 is a protein that modulates the activity of the glucocorticoid receptor and is implicated in stress response and the pathogenesis of stress-related disorders, often showing gene-environment interactions nih.govplos.orgfrontiersin.orgkcl.ac.uknih.gov. In the HZFC study, FKBP5 was identified as a core target, with N-feruloyltyramine showing strong binding activity. This compound is associated with this target as a component of HZFC acs.orgnih.govacs.org.

Table 1: this compound and Associated Core Targets Identified in HZFC Study

| Target | General Role/Relevance | Associated Compounds (with specific binding/activity data from study) | This compound's Role |

| FASN | Fatty acid synthesis | Rutin: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| ALOX5 | Leukotriene biosynthesis, inflammation | Deosinomenine glucoside: Great binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov; Inhibitory effect on inflammatory mediators nih.gov |

| EGFR | Cell growth, proliferation, differentiation | Deosinomenine glucoside: Great binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| MMP1 | Extracellular matrix degradation | Rutin: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| CYP2D6 | Drug metabolism | Rutin: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| CNR1 | Endocannabinoid signaling | Rutin: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| AR | Androgen signaling | N-feruloyltyramine: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| MAOA | Neurotransmitter metabolism | Rutin: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

| FKBP5 | Stress response modulation | N-feruloyltyramine: Strong binding acs.orgnih.govacs.org | Associated component acs.orgnih.govacs.orgnih.gov |

Network Pharmacology and Molecular Docking Approaches for Target Prediction

Network pharmacology and molecular docking are computational strategies employed to unravel the complex interactions between compounds and multiple biological targets, providing insights into potential therapeutic mechanisms.

In the context of analyzing traditional medicines like HZFC, these methods have been instrumental in identifying active constituents and their associated targets. For HZFC, which contains this compound among other compounds, network pharmacology was used to establish relationships between 13 identified active components and nine core targets relevant to Rheumatoid Arthritis acs.orgnih.govacs.orgnih.govresearchgate.net. Molecular docking simulations were performed to predict the binding affinities and modes of these compounds with their respective targets. The findings indicated that these 13 components, including this compound, exhibited strong docking activities with the nine core targets, thereby validating the network pharmacology predictions acs.orgnih.govacs.orgnih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Elucidation of Pseudocolumbamine SARresearchgate.netresearchgate.netwikipedia.orgnih.govoptibrium.com

The investigation into the SAR of this compound and related alkaloids aims to dissect the molecular determinants of their biological actions. While extensive studies detailing systematic structural modifications of this compound itself were not explicitly found in the provided literature, comparative analyses with structurally similar compounds offer preliminary insights.

Studies comparing this compound with related protoberberine alkaloids, such as palmatine (B190311) and pseudopalmatine (B26749), have provided initial data on their relative potencies against specific biological targets. For instance, in the context of acetylcholinesterase (AChE) inhibition, this compound exhibited an IC50 value of 8.4 µM. In comparison, palmatine showed an IC50 of 5.0 µM, and pseudopalmatine demonstrated a higher potency with an IC50 of 1.8 µM optibrium.com. These findings suggest that subtle structural differences among these closely related alkaloids can significantly influence their potency, with this compound being less potent than palmatine and pseudopalmatine against AChE.

Furthermore, computational studies have explored the interaction of this compound with biological targets. For example, this compound, along with pseudopalmatine, was found to dock with Trypanosoma brucei PTR1 (TbPTR1) with comparable docking energies, suggesting a potential interaction with this target nih.gov. Berberine (B55584) alkaloids, a related class, have also shown selectivity for TbPTR1, indicating that specific structural motifs within these alkaloids are critical for target engagement and selectivity nih.gov.

Table 1: Acetylcholinesterase (AChE) Inhibition Data for Selected Alkaloids

| Compound | Target | IC50 (µM) | Citation |

| This compound | AChE | 8.4 | optibrium.com |

| Palmatine | AChE | 5.0 | optibrium.com |

| Pseudopalmatine | AChE | 1.8 | optibrium.com |

Identifying specific pharmacophores—the essential structural features responsible for a molecule's biological activity—is a key goal of SAR studies. While detailed pharmacophore mapping for this compound is not extensively documented in the provided literature, general observations from studies on alkaloids suggest that their complex polycyclic structures and the presence of specific functional groups contribute to their bioactivity. The structural diversity and physicochemical properties of alkaloids make them valuable templates for developing agents targeting various biological pathways, including cholinesterase inhibition optibrium.com. Further research would be required to pinpoint the precise structural elements within this compound that dictate its potency and selectivity for specific targets.

Computational Approaches in SAR Analysiswikipedia.orgnih.gov

Computational methods play a vital role in modern SAR analysis, enabling the exploration of vast chemical spaces and the identification of structure-activity trends without the need for extensive synthesis. Techniques such as Matched Molecular Pair Analysis and Activity Landscape Analysis are instrumental in this process.

Matched Molecular Pair (MMP) analysis is a powerful cheminformatics technique that compares the properties of two molecules differing by a single, well-defined chemical transformation arxiv.org. By analyzing the observed changes in biological activity or other properties associated with these specific structural modifications, researchers can gain insights into which structural features are critical for activity arxiv.orgbiorxiv.org. This method allows for the systematic identification of "significant" transformations that consistently improve or diminish a desired property arxiv.org. While MMP analysis is a widely adopted tool in drug discovery for understanding SAR biorxiv.orgnih.goveuropa.eu, specific applications of this technique to this compound or its analogues were not detailed in the reviewed literature.

Activity Landscape analysis provides a visual representation of how biological activity changes across a series of related compounds. This approach helps to identify "activity cliffs"—regions in chemical space where small structural changes lead to large differences in activity biorxiv.org. By mapping these landscapes, researchers can better understand the complex SAR of a chemical series and guide the design of new molecules with optimized properties biorxiv.org. Like MMP analysis, specific activity landscape studies focused on this compound were not found in the provided search results.

QSAR Modeling for Predictive Biological Activitynih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR by developing mathematical models that correlate specific molecular descriptors with biological activity. These predictive models can be used to forecast the activity of novel, unsynthesized compounds, thereby prioritizing candidates for experimental validation and accelerating the drug discovery process. QSAR models are built using various statistical and machine learning techniques and require rigorous validation to ensure their reliability and applicability domain. While QSAR modeling is a cornerstone of modern predictive toxicology and drug design, the literature reviewed did not present specific QSAR models developed for predicting the biological activity of this compound.

Analytical Methodologies in Pseudocolumbamine Research

Chromatographic Quantification Methods

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the analysis of pseudocolumbamine, enabling its separation, identification, and quantification from complex mixtures, particularly plant extracts researchgate.netwikipedia.org. Reversed-phase HPLC (RP-HPLC) is the most prevalent mode, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase. This approach leverages differences in hydrophobicity to achieve separation researchgate.netwikipedia.orgnih.govmdpi.comlibretexts.org.

Various detection methods are coupled with HPLC to enhance sensitivity and specificity. Diode Array Detection (DAD) and mass spectrometry (MS), including LC-MS/MS and UPLC-Q-TOF-MS, are frequently employed for the precise identification and quantification of this compound researchgate.netnih.govmdpi.comnih.govspringernature.com. These advanced detection techniques allow for the confirmation of this compound's presence and the determination of its concentration with high accuracy.

This compound has been successfully isolated and quantified from various plant sources, such as the stem bark of Enantia chlorantha. Techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) have been used for initial separation, followed by analytical RP-HPLC for purity verification researchgate.netmdpi.comgla.ac.ukimrpress.comresearchgate.net. Quantitative analysis typically relies on the construction of calibration curves using authentic this compound standards or through methods such as area normalization mdpi.comnih.govvalenciacollege.edu.

Table 1: Major Alkaloid Composition in Enantia chlorantha Stem Bark Extract

| Compound | Percentage (%) | Source Reference |

|---|---|---|

| Palmatine (B190311) | 51.63 | mdpi.comimrpress.comresearchgate.net |

| Columbamine (B1221706) + 7,8-dihydro-8-hydroxypalmatine | 19.21 | mdpi.comimrpress.comresearchgate.net |

| Jatrorrhizine | 11.02 | mdpi.comimrpress.comresearchgate.net |

Spectrophotometric Methods for Activity Assessment

Spectrophotometric techniques, particularly UV-Vis spectroscopy, play a role in the analytical workflow for this compound, primarily in confirming the identity and purity of isolated compounds researchgate.netlibretexts.org. UV-Vis spectroscopy generates absorbance spectra, which provide characteristic qualitative and quantitative information about a molecule's electronic structure libretexts.org. While the direct assessment of this compound's biological activity using spectrophotometry is not extensively detailed in the reviewed literature, UV-Vis detection is a standard component of HPLC systems, aiding in the detection and preliminary characterization of this compound after chromatographic separation researchgate.net. In some instances, UV-Vis spectrophotometry has been used to characterize materials derived from plant extracts containing this compound, such as silver nanoparticles, but this application is indirect to the compound's own activity assessment mdpi.com.

Bioanalytical Methods for Detection and Quantification in Biological Matrices (if relevant to in vitro models)

This compound has been investigated in in vitro biological models, notably in LPS-induced RAW 264.7 macrophage models, to evaluate its effects on inflammatory factors nih.govacs.orgresearchgate.net. Within these experimental setups, analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have been employed for the identification and characterization of the chemical constituents present, including this compound nih.govacs.org.

More broadly, bioanalytical methods are essential for the quantification of drugs and their metabolites in biological matrices such as plasma, serum, and tissues, typically for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for these purposes due to its high selectivity and sensitivity nih.govnih.goveuropa.eubionotus.com. While these general bioanalytical principles and methods are well-established for various compounds, specific, detailed bioanalytical studies focusing on this compound within in vitro biological matrices, beyond its use in cell-based assays for activity testing, are not extensively reported in the provided search results.

Table 2: Acetylcholinesterase (AChE) Inhibition Activity of Selected Alkaloids

| Compound | IC50 Value (μM) | Source Reference |

|---|---|---|

| This compound | 8.4 | researchgate.netacs.org |

| This compound | 18.9 | hueuni.edu.vnresearchgate.net |

| Palmatine | 5.0 | researchgate.netacs.org |

List of Compounds Mentioned:

this compound

Palmatine

Jatrorrhizine

Columbamine

Magnoflorine

N-feruloyltyramine

Quercetin-3-O-glucoside

Stepharanine

Corydine methyl ether

8-oxoepiberberine

Disinomenine

Deosinomenine glucoside

Tuduranine

Isosinomenine

Liriodenine

Thalifaurine

Pseudoberberine

Emetine

Cephaeline

Caffeine

Theobromine

Theacrine

(+)-Catechin

(−)-Epicatechin

(−)-Epigallocatechin

(−)-Epigallocatechin gallate

(−)-Epicatechin gallate

(−)-Gallocatechin gallate

(−)-Gallocatechin

Eryodictyol

Quercetin

Taxifolin

Dihydrokaempferol

Naringenin

3-hydroxy-7,8-dehydro-β-ionone

Stigmasterol

Dieckol

Phlorofucofuroeckol-A

2,7-phloroglucinol-6,6-bieckol

Pyrogallol-phloroglucinol-6,6-bieckol

Thailandine

Eupolauramine

Sampangina

Imbiline 1

Imbiline 4

Cepharanthine

Isoquercitrin

Pansythidine

Tetrahydroberberine

Scutellarine

Dendrobine

Isatinine

Coronatine (CFA, CMA)

Anserine

Carnosine

Balenine

MMAE (Monomethyl auristatin E)

Computational and Theoretical Studies on Pseudocolumbamine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation of a molecule, such as Pseudocolumbamine, to its biological target, typically a protein receptor or enzyme jscimedcentral.comslideshare.net. These methods aim to elucidate the molecular basis of interactions, predict binding affinity, and identify key residues involved in binding. By simulating the complex formed between this compound and a target, researchers can gain insights into its potential pharmacological activity and guide the design of more potent analogs.

While specific molecular docking studies focused solely on this compound were not extensively detailed in the provided search results, the general methodology involves:

Preparation of Target and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB), and the structure of this compound is prepared, often starting from its 2D structure and generating a 3D conformation.

Docking Process: Computational algorithms are used to explore the possible binding poses of this compound within the target's active site. This involves considering the flexibility of both the ligand and, in some cases, the receptor.

Scoring Functions: After generating potential binding modes, scoring functions are applied to rank these poses based on predicted binding energy or affinity. A lower (more negative) binding energy generally indicates a more favorable interaction jscimedcentral.comresearchgate.nettjnpr.org.

These simulations are crucial for structure-based drug design, enabling the virtual screening of compound libraries and the optimization of lead compounds by understanding their interactions at a molecular level frontiersin.orgre-place.beschrodinger.complos.orgmdpi.com.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic structure and conformational preferences of molecules like this compound mdpi.comsciensage.infonih.govsouthampton.ac.ukuleth.carsc.org. These methods provide a theoretical framework to predict:

Conformational Analysis: Molecules can exist in various spatial arrangements, known as conformers. Quantum chemical calculations can determine the most stable conformers by calculating the energy of different possible arrangements and identifying the global minimum on the potential energy surface. This is critical as different conformers can exhibit distinct biological activities. Methods like DFT, often with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)), are widely used for this purpose mdpi.comnih.govuleth.canih.gov.

Electronic Properties: These calculations can reveal key electronic parameters such as:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial descriptor of a molecule's reactivity and electronic stability. A smaller gap generally implies higher reactivity, as it indicates easier electron transfer sciensage.infoopenmx-square.orgwuxibiology.comlew.ronih.govscirp.org.

Charge Distribution: Calculations can map the distribution of electron density and partial atomic charges across the molecule, providing insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

Dipole Moment: This property influences intermolecular interactions and solubility.

While specific quantum chemical calculations for this compound were not directly detailed in the search results, its molecular weight is approximately 338.4 g/mol nih.gov. Theoretical studies would typically involve optimizing its geometry using DFT to identify stable conformers and then calculating its electronic properties, such as HOMO and LUMO energies, to predict its chemical behavior and interaction potential.

In Silico Prediction of Bioactivity and ADME Properties for Research Design

In silico prediction tools are indispensable in modern drug discovery for evaluating the potential bioactivity and pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) properties of compounds like this compound before costly experimental testing pharmtech.comnih.govplos.orgjournalgrid.comajol.info. These methods help in prioritizing compounds for further investigation and in designing research strategies.

Drug-Likeness Prediction: Various models and rules, such as Lipinski's Rule of Five or the Ghose filter, are used to assess if a compound possesses properties generally associated with orally bioavailable drugs tjnpr.orgresearchgate.netnih.govmdpi.com. Key parameters evaluated include molecular weight, lipophilicity (e.g., LogP), hydrogen bond donors/acceptors, and polar surface area.

ADME Property Prediction: Computational tools can predict various ADME parameters:

Absorption: Predicting intestinal absorption and permeability through cell membranes (e.g., Caco-2 cell permeability) nih.govnih.gov.

Distribution: Estimating blood-brain barrier penetration and plasma protein binding journalgrid.comhumanjournals.com.

Metabolism: Assessing metabolic stability and potential interactions with drug-metabolizing enzymes pharmtech.comjournalgrid.comhumanjournals.com.

Excretion: Predicting routes and rates of elimination from the body pharmtech.comjournalgrid.comhumanjournals.com.

Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the likelihood of a compound exhibiting specific biological activities based on its structural features plos.orgnih.govbiorxiv.org.

Based on available data, this compound has a calculated molecular weight of 338.4 g/mol and an XLogP3-AA value of 3.4, with one hydrogen bond donor nih.gov. These values suggest it falls within typical ranges for drug-like molecules, potentially indicating good oral absorption and membrane permeability, although specific experimental validation would be required. Tools like SwissADME or admetSAR could provide more detailed predictions for these properties journalgrid.comhumanjournals.com.

Future Directions in Pseudocolumbamine Academic Research

Exploration of Undiscovered Biosynthetic Intermediates and Pathways

While the general pathways for protoberberine alkaloid biosynthesis are becoming clearer, the specific enzymatic steps and intermediate metabolites involved in pseudocolumbamine production remain incompletely elucidated researchgate.net. Future research should focus on systematically identifying these unknown intermediates and the enzymes that catalyze their formation. Advanced metabolomic profiling, coupled with isotopic labeling studies in producing organisms, could reveal novel pathway components. Furthermore, employing genomic and transcriptomic analyses to identify candidate genes encoding biosynthetic enzymes, followed by heterologous expression and biochemical characterization, will be crucial. A comprehensive understanding of this compound's biosynthetic pathway not only enhances fundamental knowledge of natural product formation but also opens avenues for bioengineering strategies to improve yields or generate novel derivatives through precursor-directed biosynthesis.

Development of Novel Synthetic Analogues with Enhanced Specificity

The inherent biological activities of this compound suggest potential therapeutic applications, but often these activities can be broad. Future research should prioritize the design and synthesis of novel this compound analogues with improved specificity for particular biological targets. This involves structure-activity relationship (SAR) studies, where systematic modifications to the this compound scaffold are made to assess their impact on biological activity and target selectivity nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net. Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, will be instrumental in guiding the rational design of these analogues, predicting their binding affinities, and optimizing their pharmacological profiles. The goal is to create derivatives that retain or enhance desired activities while minimizing off-target effects.

Deeper Elucidation of Molecular Mechanisms in Biological Systems